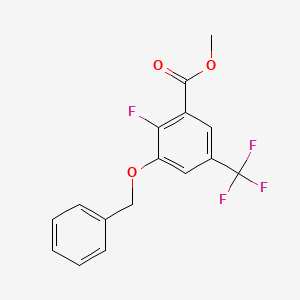![molecular formula C10H11N3O B14771828 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable pyrimidine derivative with a cyclopropylmethoxy group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential kinase inhibitor for the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific cyclopropylmethoxy group, which enhances its binding affinity and selectivity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11N3O/c1-2-7(1)5-14-10-8-3-4-11-9(8)12-6-13-10/h3-4,6-7H,1-2,5H2,(H,11,12,13) |
InChIキー |
WIGYNQLQCTZAJP-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=NC=NC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


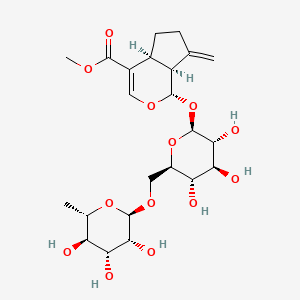
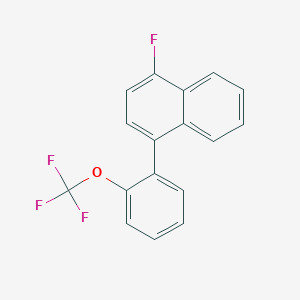
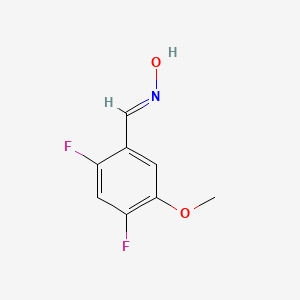
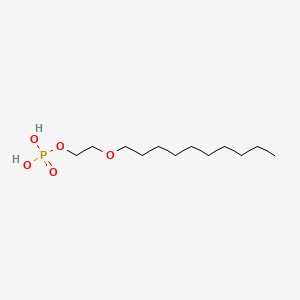
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)

![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
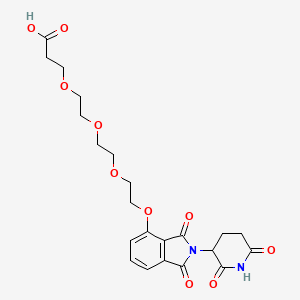
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
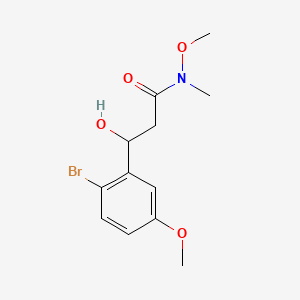
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
